N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine
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Overview
Description
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a naphthyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).
Attachment of the naphthyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a naphthyl boronic acid with a suitable halide precursor.
Formation of the ethanamine backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, hydrocarbons
Substitution: Halogenated derivatives, substituted amines or alcohols
Scientific Research Applications
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2,2,2-trifluoro-1-(2-thienyl)ethanamine
- N-Cyclopropyl-2,2,2-trifluoro-1-(2-pyridyl)ethanamine
- N-Cyclopropyl-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine
Uniqueness
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required, setting it apart from other similar compounds.
Biological Activity
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine is a compound of interest due to its potential biological activities and implications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H14F3N
- Molecular Weight : 261.67 g/mol
- CAS Number : 2241594-40-9
Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a potential modulator of neurotransmitter systems. The trifluoromethyl group and cyclopropyl moiety contribute to its unique pharmacokinetic properties, enhancing binding affinity to specific receptors.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess cytotoxic properties against certain cancer cell lines.
-
Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegeneration.
- Mechanism : It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways associated with apoptosis and cell survival.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the naphthyl group have been shown to affect its biological activity significantly.
Table 2: Structure-Activity Relationship Studies
Modification | Biological Activity | Observations |
---|---|---|
Hydroxyl Group | Increased neuroprotection | Enhanced antioxidant activity |
Methyl Substitution | Reduced anticancer effect | Lower binding affinity to cancer targets |
Properties
Molecular Formula |
C15H14F3N |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(2,2,2-trifluoro-1-naphthalen-1-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14(19-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14,19H,8-9H2 |
InChI Key |
MSXXTAWYUBZMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(C2=CC=CC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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